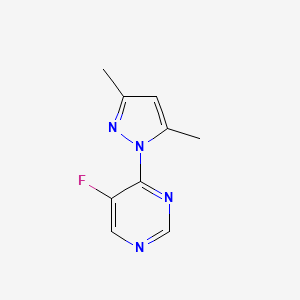![molecular formula C15H21N3O7S B2372085 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid CAS No. 1009549-98-7](/img/structure/B2372085.png)
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It is a potent inhibitor of class I HDAC enzymes and has shown promising results in various preclinical studies.
Mecanismo De Acción
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid exerts its anticancer effects by inhibiting the activity of class I HDAC enzymes, which play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDAC activity, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid promotes histone acetylation and gene expression, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid also affects non-histone proteins, such as transcription factors and signaling molecules, which further contribute to its anticancer effects.
Biochemical and physiological effects:
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, colon, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cytotoxicity. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has been reported to modulate various signaling pathways, such as the p53 pathway, the NF-κB pathway, and the PI3K/Akt pathway, which are involved in cell survival, proliferation, and apoptosis. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has also been investigated for its effects on the immune system, particularly in the context of cancer immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a potent and selective inhibitor of class I HDAC enzymes, making it a valuable tool for studying the role of HDACs in gene regulation and disease pathogenesis. Its high potency and specificity also make it a promising candidate for drug development. However, like other HDAC inhibitors, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has some limitations, such as its potential toxicity and off-target effects. It is also important to note that the effects of 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid may vary depending on the cell type, the dose, and the duration of treatment.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid. One direction is to investigate its potential in combination with other anticancer agents, such as immunotherapies and targeted therapies. Another direction is to explore its effects on epigenetic modifications other than histone acetylation, such as DNA methylation and non-coding RNA expression. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid may also have potential applications in non-cancer diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully understand the mechanisms of action and the therapeutic potential of 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid.
Conclusion:
In conclusion, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a promising HDAC inhibitor that has shown potential as an anticancer agent and in the treatment of various other diseases. Its mechanism of action involves the inhibition of class I HDAC enzymes, leading to histone acetylation and gene expression. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has shown biochemical and physiological effects such as induction of apoptosis, sensitization to chemotherapy and radiation therapy, and modulation of signaling pathways. While there are some limitations to its use, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a valuable tool for scientific research and has potential for drug development. Further research is needed to fully explore its therapeutic potential and future directions.
Métodos De Síntesis
The synthesis of 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves the reaction of 4-(morpholine-4-sulfonyl)-2-nitrobenzoic acid with 3-methyl-2-aminobutyric acid in the presence of a coupling reagent. The reaction is carried out in a suitable solvent under mild conditions, and the product is purified by chromatography. The yield of the synthesis is generally high, and the purity of the compound is excellent.
Aplicaciones Científicas De Investigación
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has been extensively studied for its potential as an anticancer agent. It has shown promising results in various preclinical studies, including inhibition of tumor growth, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has also been investigated for its potential in the treatment of various other diseases, such as neurodegenerative disorders, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
3-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7S/c1-10(2)14(15(19)20)16-12-4-3-11(9-13(12)18(21)22)26(23,24)17-5-7-25-8-6-17/h3-4,9-10,14,16H,5-8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHANAHRWAYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

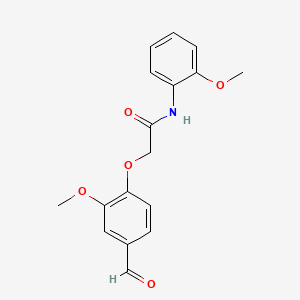
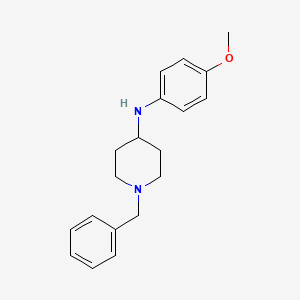
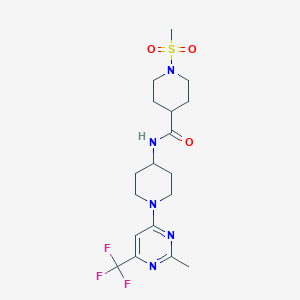
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)
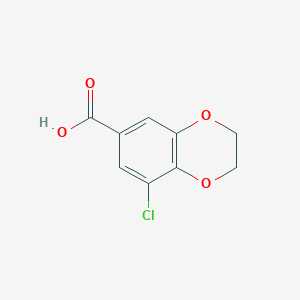
![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
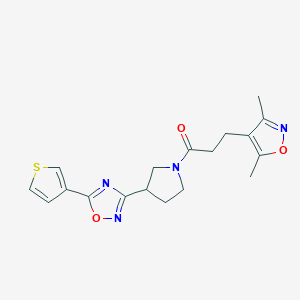
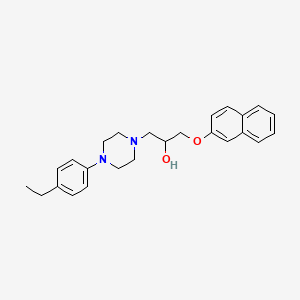
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
